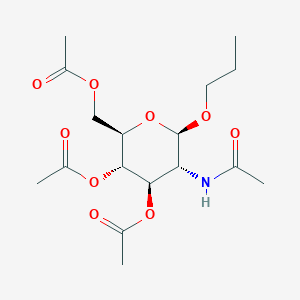
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is an organic compound that features a trifluoromethyl group attached to an indane structure. This compound is of interest due to its unique chemical properties, which include enhanced lipophilicity and metabolic stability. These characteristics make it a valuable candidate for various applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of indane derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO2Na) under metal-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using environmentally friendly and cost-effective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and other functionalized derivatives .
Applications De Recherche Scientifique
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes, leading to increased efficacy and stability. The compound may act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Trifluoromethylbenzene: Another compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylindole: Features a trifluoromethyl group attached to an indole structure.
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring
Uniqueness: 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is unique due to its indane backbone, which provides distinct chemical and physical properties compared to other trifluoromethyl-substituted compounds. Its enhanced lipophilicity and stability make it particularly valuable in pharmaceutical and material science applications .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRGODMRDUJDQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236839 |
Source


|
| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808756-84-5 |
Source


|
| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808756-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)


![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)








